molecular formula C8H6F2N4O B2457452 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole CAS No. 832737-43-6

5-(2-Difluoromethoxy-phenyl)-2H-tetrazole

Cat. No.: B2457452
CAS No.: 832737-43-6
M. Wt: 212.16
InChI Key: RPWGBNNXYCBHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Difluoromethoxy-phenyl)-2H-tetrazole is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole typically involves the reaction of 2-difluoromethoxyphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Difluoromethoxy-phenyl)-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of difluoromethoxybenzoic acid derivatives.

    Reduction: Formation of difluoromethoxyphenylhydrazine derivatives.

    Substitution: Formation of alkylated tetrazole derivatives.

Scientific Research Applications

5-(2-Difluoromethoxy-phenyl)-2H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
  • 2-(Difluoromethoxy)phenyl isocyanate
  • 2-(Difluoromethoxy)phenyl isothiocyanate

Uniqueness

Compared to similar compounds, 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethoxy group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[2-(difluoromethoxy)phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N4O/c9-8(10)15-6-4-2-1-3-5(6)7-11-13-14-12-7/h1-4,8H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWGBNNXYCBHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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